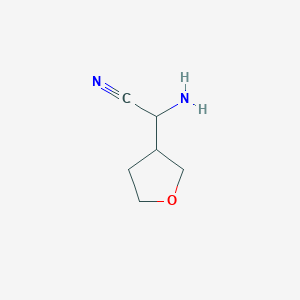

2-Amino-2-(oxolan-3-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Amino-2-(oxolan-3-yl)acetonitrile is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of similar structures. For instance, the oxidative cyclization of related nitrile compounds is explored, which could offer a potential pathway for synthesizing the oxolan ring system in the target molecule .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to produce 2-(3-oxoindolin-2-ylidene)acetonitriles is described, which suggests that similar intramolecular cyclization methods could be applied to synthesize the oxolan ring of 2-Amino-2-(oxolan-3-yl)acetonitrile . Additionally, the enantioselective synthesis of α,α-disubstituted α-amino acids via the addition of acetonitrile to α-iminoesters provides a method that could potentially be adapted for the asymmetric synthesis of the amino acetonitrile moiety .

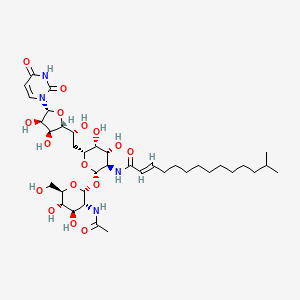

Molecular Structure Analysis

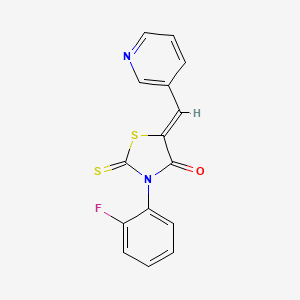

While the molecular structure of 2-Amino-2-(oxolan-3-yl)acetonitrile is not directly analyzed, the papers do discuss the structural analysis of similar compounds. For instance, the X-ray analysis and theoretical studies on the spectral features of a fluorinated α-aminonitrile compound provide a framework for understanding how such analyses could be conducted on the target molecule .

Chemical Reactions Analysis

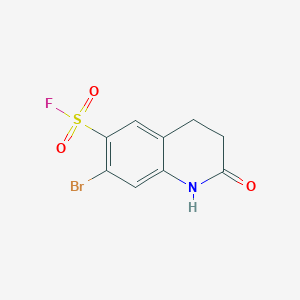

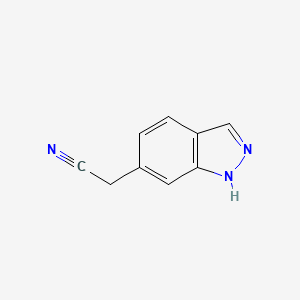

The chemical reactions involving nitrile compounds are diverse. The papers describe various reactions, such as the Knoevenagel condensation followed by the Gewald reaction for the synthesis of thiophene carbonitriles , and heterocyclization using phase transfer catalysis for the synthesis of pyrrole carbonitriles . These reactions highlight the reactivity of nitrile groups and the potential pathways for functionalizing the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized through spectroscopic methods and theoretical calculations. For example, the detailed spectral, vibrational, and NMR analyses of a fluorinated α-aminonitrile compound provide insights into the expected properties of nitrile-containing molecules . These analyses can be used to predict the properties of 2-Amino-2-(oxolan-3-yl)acetonitrile.

Wissenschaftliche Forschungsanwendungen

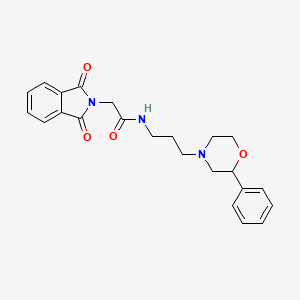

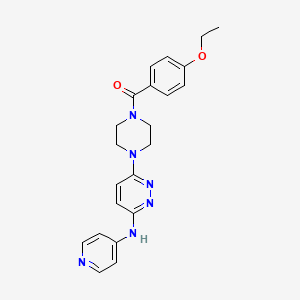

Chemical Reactions and Synthesis

An interesting application involves the condensation of 2-carboxybenzaldehyde with primary amines in the presence of cyanide, leading to the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. These compounds represent a novel class of isoindolinones, indicating the utility of 2-Amino-2-(oxolan-3-yl)acetonitrile in synthesizing complex organic molecules (Opatz & Ferenc, 2004).

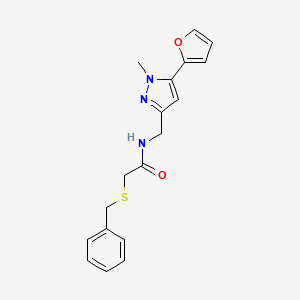

Fluorescent Probes and Sensors

2-Amino-2-(oxolan-3-yl)acetonitrile derivatives have been studied for their ability to respond to metal ions like Al^3+ and Fe^3+ in various solvents, demonstrating their potential as fluorescent probes. Such compounds selectively bind to these ions in a solvent-dependent manner, revealing their utility in the development of sensitive sensors for environmental and biological applications (Fang et al., 2014).

Environmental Studies

The nitrile-derivatized amino acids, which mimic the structural features of 2-Amino-2-(oxolan-3-yl)acetonitrile, have been utilized as infrared probes to study local environments within proteins or changes upon binding or folding. This application underscores the compound's relevance in elucidating protein structure and dynamics, enhancing our understanding of biological processes at the molecular level (Getahun et al., 2003).

Material Science

The electrooxidation of related compounds to 2-Amino-2-(oxolan-3-yl)acetonitrile has been explored for the synthesis of new photoluminescent materials. These studies provide insights into the potential of such compounds in the development of advanced materials with specific optical properties for use in electronics and photonics (Ekinci et al., 2000).

Theoretical and Computational Chemistry

Research has also delved into the theoretical aspects of 2-Amino-2-(oxolan-3-yl)acetonitrile and its derivatives, such as studies on supramolecular reactions between different acetonitrile phases. These investigations contribute to a deeper understanding of the molecular interactions and transformations that such compounds undergo, aiding in the design of new molecules with tailored properties (Olejniczak & Katrusiak, 2008).

Eigenschaften

IUPAC Name |

2-amino-2-(oxolan-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-3-6(8)5-1-2-9-4-5/h5-6H,1-2,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPXLKUDDODKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)

![2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2550090.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550092.png)